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2-Amino-3,4,5-trifluorobenzoic

acid

Cat. No.: B1291705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fluorinated anthranilic acid derivatives are pivotal building blocks in medicinal chemistry and

materials science, prized for the unique physicochemical properties imparted by the fluorine

atom. This guide provides an objective comparison of synthetic methodologies for various

positional isomers of fluoroanthranilic acid and their N-aryl derivatives, supported by

experimental data and detailed protocols to aid in the selection of the most suitable synthetic

routes.

Comparison of Synthetic Routes to
Fluoroanthranilic Acid Isomers
The position of the fluorine substituent on the anthranilic acid ring significantly influences the

synthetic strategy and overall yield. While a direct comparative study under identical conditions

is not readily available in the literature, this section summarizes effective, published methods

for the synthesis of 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoroanthranilic acid, providing a basis

for methodological comparison.
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Target
Compound

Starting
Material

Key
Transformat
ion

Reagents
Reported
Yield (%)

Reference

2-Amino-3-

fluorobenzoic

acid

2-

Fluoroaniline

Sandmeyer-

type reaction

followed by

cyclization

and oxidative

cleavage

1.

Hydroxylamin

e

hydrochloride

, Chloral

hydrate2.

Sulfuric

acid3.

Hydrogen

peroxide,

NaOH

84-96 [1]

2-Amino-4-

fluorobenzoic

acid

3-Chloro-4-

fluorobenzoic

acid

Nucleophilic

aromatic

substitution

(amination)

Aqueous

ammonia,

Copper

catalyst

High (not

quantified)

Inferred from

patent

literature

2-Amino-5-

fluorobenzoic

acid

3-

Fluorobenzoi

c acid alkyl

ester

Nitration

followed by

catalytic

reduction

1. Nitrating

acid

(HNO₃/H₂SO₄

)2. H₂,

Platinum/Sulf

ur catalyst

89-91 (of the

ester)
[2]

2-Amino-6-

fluorobenzoic

acid

2-Bromo-6-

fluorobenzoni

trile

Hydrolysis

followed by

amination

(e.g.,

Buchwald-

Hartwig)

1. KOH

(hydrolysis)2.

Amine, Pd

catalyst,

ligand, base

High (not

quantified)
[3]

Note: The yields reported are from different sources and may not be directly comparable due to

variations in reaction scales and conditions.
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Detailed Experimental Protocols
Synthesis of 2-Amino-3-fluorobenzoic Acid[1]
This three-step synthesis starts from 2-fluoroaniline.

Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide In a 2-L, three-necked,

round-bottomed flask equipped with a condenser and a thermometer, a solution (Solution A) is

prepared by dissolving hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium

sulfate (256.7 g, 1.80 mol), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol) in 1125 mL of

water, with gentle heating to approximately 40°C. A second solution (Solution B) is prepared by

slowly adding 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of 150 mL of water

and 75 mL of concentrated hydrochloric acid.

Solution B is added in one portion to Solution A. The mixture is vigorously stirred and heated to

reflux. After 1-2 minutes, a white precipitate forms. The flask is then cooled to room

temperature in an ice bath. After 60 hours at room temperature, the precipitate is collected by

filtration, washed with ice-cold water, and dried over phosphorus pentoxide to yield N-(2-

fluorophenyl)-2-(hydroxyimino)acetamide (43.6 g, 86%).

Step 2: Synthesis of 7-Fluoroisatin To a 250-mL, three-necked, round-bottomed flask

containing 100 mL of concentrated sulfuric acid and heated to 70°C, N-(2-fluorophenyl)-2-

(hydroxyimino)acetamide (30.0 g, 0.165 mol) is added over 1 hour. The resulting solution is

heated to 90°C for 60 minutes and then cooled to room temperature. The mixture is rapidly

added to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate. The

organic phase is separated, and the aqueous phase is extracted twice with 200 mL of ethyl

acetate. The combined organic phases are dried with sodium sulfate and the solvent is

removed under reduced pressure to yield crude 7-fluoroisatin (12.9 to 15.7 g, 47-57%).

Step 3: Synthesis of 2-Amino-3-fluorobenzoic Acid A 500-mL, three-necked, round-bottomed

flask is charged with 7-fluoroisatin (15.0 g, 0.09 mol) and 200 mL of 1 M aqueous sodium

hydroxide solution. Hydrogen peroxide (30%, 22 mL, 0.20 mol) is added dropwise over 45

minutes, allowing the temperature to rise to 30-40°C. After 1.5 hours, the reaction is complete.

The solution is acidified with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the

product. The solid is collected by filtration and dried to yield pure 2-amino-3-fluorobenzoic acid

(11.64 to 13.3 g, 84-96%).
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Synthesis of N-Aryl Fluorinated Anthranilic Acids via
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds. The following is a representative protocol for the amination of a

fluorinated aryl bromide.

General Protocol: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add

the fluorinated aryl bromide (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst

(e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g.,

sodium tert-butoxide, 1.4 mmol). Add anhydrous, degassed toluene (5 mL) via syringe. Seal

the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24

hours.

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room

temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is washed

with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of N-Aryl Fluorinated Anthranilic Acids via
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction to form C-N bonds, typically requiring

higher temperatures than the Buchwald-Hartwig amination.

General Protocol: A mixture of the fluorinated o-chlorobenzoic acid (1.0 equiv), a substituted

aniline (1.05 equiv), copper powder (9 mol%), and Cu₂O (4 mol%) in a suitable high-boiling

solvent (e.g., 2-ethoxyethanol) is heated to 130°C in the presence of a base (e.g., potassium

carbonate, 2.0 equiv) for 24 hours.[4]

After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to

precipitate the N-aryl anthranilic acid derivative. The crude product is collected by filtration,

washed with water, and can be further purified by recrystallization.
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Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental

workflows and reaction mechanisms.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Caption: Experimental workflow for the Ullmann condensation.
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This guide provides a foundational understanding of the synthetic approaches to fluorinated

anthranilic acid derivatives. The choice of a specific method will depend on factors such as the

availability of starting materials, the desired scale of the reaction, and the required purity of the

final product. The provided protocols and diagrams serve as a practical resource for

researchers to navigate the synthesis of these valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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